N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative with a complex structure featuring a 2-cyano-4-nitrophenylaminoethyl side chain and a 2-methoxyethyl substituent.
Properties
CAS No. |
892259-54-0 |
|---|---|
Molecular Formula |
C21H20N6O6 |
Molecular Weight |
452.427 |
IUPAC Name |
N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30) |
InChI Key |
HZHUDMWLMSIHSM-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Attributes :
- Structural Features : The 2-methoxyethyl group enhances solubility, while the nitrophenyl moiety may contribute to electron-deficient interactions during target binding .
- Bioactivity : Demonstrated high binding affinity to AChE, comparable to standard drugs in molecular docking studies .
Comparison with Similar Compounds
Quinazoline Derivatives Targeting AChE
- Structural Differences: These derivatives lack the 2-methoxyethyl group but retain the quinazolinone core.
- Bioactivity : Exhibited superior AChE binding compared to other derivatives, though exact IC50 values are unspecified.
- Physicochemical Properties : Similar BBB/CNS permeation and VD to the target compound, suggesting shared pharmacokinetic advantages .
Ningnanmycin-like Quinazoline (from ):
- Synthesis : Microwave-assisted synthesis (100°C, 100 psi) reduced reaction time to 20 minutes vs. traditional methods.
- Bioactivity : Demonstrated antiviral activity comparable to Ningnanmycin, a commercial agrochemical agent.
Alkylaminoquinazoline Derivatives as Efflux Pump Inhibitors (EPIs)
Morpholine-Containing Derivatives (from ):
- Structural Features : Incorporate a morpholine group linked via a propyl chain.
- Bioactivity: Outperformed other alkylaminoquinazolines as EPIs against Pseudomonas aeruginosa, showing synergism with antibiotics.
- Limitations: No BBB permeation data; optimized for bacterial targets rather than neurological applications .
Comparative Data Table
Key Findings and Discussion
Structural Impact on Activity: The 2-methoxyethyl group in the target compound likely enhances CNS targeting via improved BBB permeation, whereas morpholine derivatives prioritize bacterial efflux pump inhibition . Nitro and cyano groups in the target compound may facilitate π-π stacking and hydrogen bonding with AChE .
Therapeutic Scope :
- The target compound and 4d-f series are optimized for neurological applications, while EPI-focused derivatives address antimicrobial resistance .
Synthesis Advancements :
- Microwave-assisted methods () offer time and yield advantages, urging exploration for the target compound’s derivatives .
Limitations :
- Lack of quantitative bioactivity data (e.g., IC50) limits direct efficacy comparisons.
- Renal clearance and VD data are critical for the target compound but absent for others .
Q & A
Q. How can researchers optimize the synthesis of this compound to account for functional group reactivity?
The synthesis must prioritize sequential protection/deprotection of reactive groups (e.g., cyano, nitro, and methoxyethyl moieties) to prevent side reactions. For example, the nitro group may require protection during carboxamide formation to avoid reduction interference. Reaction conditions such as pH (neutral to mildly acidic) and temperature (60–80°C) should be controlled to stabilize intermediates. Techniques like microwave-assisted synthesis can accelerate steps involving cyclization or amide coupling .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
Use a combination of solvent recrystallization (e.g., methanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) should confirm purity (>95%). Impurities from incomplete cyclization or byproducts (e.g., unreacted nitrophenyl intermediates) require iterative optimization .
Q. How should the compound’s structural integrity be validated?
Perform multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm the quinazoline core, methoxyethyl substituent, and carboxamide linkage. Key signals include:
- ¹H NMR : δ 8.2–8.5 ppm (aromatic protons from nitrophenyl), δ 3.5–3.7 ppm (methoxyethyl –OCH₃).
- ¹³C NMR : δ 165–170 ppm (carbonyl carbons). High-resolution mass spectrometry (HRMS) and IR (stretching bands for C≡N at ~2200 cm⁻¹ and NO₂ at ~1520 cm⁻¹) provide additional validation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Design analogs by systematically modifying substituents (e.g., replacing the cyano group with halogens or altering the methoxyethyl chain length). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or cellular viability (MTT assays). For example:
| Analog Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| –CN → –Cl | 12 μM | Improved solubility but reduced target binding |
| Methoxyethyl → Ethoxyethyl | 8 μM | Enhanced membrane permeability |
Pair this with molecular docking to map interactions (e.g., nitro group’s role in π-stacking with kinase active sites) .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
Conduct dose-response assays in parallel across cell lines (e.g., cancer vs. non-cancerous) under standardized conditions (e.g., 48-hour exposure, serum-free media). Use statistical tools like ANOVA to identify variability sources. For instance, if IC₅₀ values differ in SK-BR-3 vs. MCF-10A cells, validate target engagement via Western blotting for downstream biomarkers (e.g., phosphorylated kinases) .
Q. What experimental controls are critical for assessing off-target effects in mechanistic studies?
Include:
- Negative controls : Compound vehicle (e.g., DMSO) and scrambled analogs.
- Positive controls : Known inhibitors of the target pathway (e.g., staurosporine for kinases).
- Genetic controls : siRNA knockdown of the hypothesized target protein to confirm specificity. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can researchers address stability issues in aqueous solutions during bioassays?
Prepare stock solutions in DMSO (stored at –20°C) and dilute in PBS (pH 7.4) immediately before use. Monitor degradation via LC-MS over 24 hours. If instability persists, modify the formulation using cyclodextrin encapsulation or PEGylation to enhance solubility and shelf life .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Use nonlinear regression (e.g., GraphPad Prist) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to model sigmoidal curves. For multi-experiment datasets, employ meta-analysis tools (e.g., random-effects models) to account for inter-study variability. Report 95% confidence intervals for reproducibility assessment .
Q. How should researchers prioritize conflicting computational predictions (e.g., docking vs. MD simulations)?
Validate computational findings with experimental mutagenesis. For example, if docking suggests the nitro group binds a specific kinase pocket, generate a mutant cell line (e.g., Ala substitution at the predicted residue) and re-test activity. Prioritize simulations with explicit solvent models and >100 ns trajectories for accuracy .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
